N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,2-dihydroisoquinoline core substituted with a 2-methoxyphenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide side chain includes a 2,2-dimethyltetrahydro-2H-pyran-4-yl group, which may enhance metabolic stability and influence lipophilicity.
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-24(2)14-16(12-13-30-24)25-22(27)19-15-26(20-10-6-7-11-21(20)29-3)23(28)18-9-5-4-8-17(18)19/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) |
InChI Key |
HCXWJUSKLABOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydropyran Ring: Starting with a suitable precursor, the tetrahydropyran ring is synthesized through cyclization reactions, often using acid or base catalysis.
Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the intermediate compound.
Construction of the Dihydroisoquinoline Moiety: This is achieved through a series of condensation reactions, often involving amines and aldehydes or ketones.
Final Coupling Reaction: The final step involves coupling the tetrahydropyran and dihydroisoquinoline intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Its structural features make it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
Compound 1: N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide (CAS 1401583-62-7)
- Core: Retains the 1,2-dihydroisoquinoline backbone.
- Substituents : Replaces the 2-methoxyphenyl group with a pyridin-3-ylmethyl moiety.
- Pharmacological Relevance : Implicated in anti-infection research, suggesting a role in microbial target inhibition .
Compound 2 : N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900262-41-1)
- Core: Pyrido-pyrrolo-pyrimidine, a fused tricyclic system distinct from dihydroisoquinoline.
- Substituents : 2,4-dimethoxyphenyl and 3-methoxypropyl groups.
Compound 3 : N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Core : 1,2-dihydropyridine, a simpler bicyclic structure.
- Substituents : Multiple methoxy groups (2,4-dimethoxyphenyl, 4-methoxybenzyl).
- Impact : Increased polarity from methoxy groups may enhance aqueous solubility but limit membrane permeability .
Pharmacological Activity Trends
- Anti-infection Potential: Compound 1 (pyridin-3-ylmethyl analog) is explicitly linked to anti-infection research, implying the dihydroisoquinoline scaffold may interact with microbial enzymes or signaling proteins .
- Selectivity Considerations : The pyrido-pyrrolo-pyrimidine core in Compound 2 (CAS 900262-41-1) suggests a focus on eukaryotic targets (e.g., kinases) due to structural mimicry of ATP-binding pockets .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 1 (CAS 1401583-62-7) | Compound 2 (CAS 900262-41-1) |
|---|---|---|---|
| Molecular Weight | Not explicitly provided | 391.46 | ~500 (estimated) |
| Key Substituents | 2-methoxyphenyl, dimethyl-THP | Pyridin-3-ylmethyl | 2,4-dimethoxyphenyl, methoxypropyl |
| Solubility | Moderate (THP enhances lipophilicity) | Likely lower due to pyridine | Low (tricyclic core) |
| Metabolic Stability | High (THP resists oxidation) | Moderate | Variable (methoxypropyl may undergo cleavage) |
Key Research Findings
- Substituent Impact : The 2-methoxyphenyl group in the target compound may confer π-π stacking interactions with aromatic residues in target proteins, whereas pyridin-3-ylmethyl (Compound 1) could introduce hydrogen bonding via the pyridine nitrogen .
- Metabolic Resistance : The 2,2-dimethyltetrahydro-2H-pyran group in the target compound and Compound 1 may reduce cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, drawing on diverse research findings.
The compound has a molecular formula of and a molecular weight of 391.5 g/mol. Its structural components include a tetrahydropyran moiety and an isoquinoline derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1401583-62-7 |
Antihypertensive Effects
Research indicates that compounds with similar structural features exhibit antihypertensive properties. For instance, derivatives of isoquinoline have been studied for their ability to act as coronary vasodilators and for treating conditions like angina pectoris. The mechanism often involves the modulation of calcium channels or the inhibition of angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure .
Anticancer Potential
The isoquinoline structure is also associated with anticancer activity. Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2. This compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds containing tetrahydropyran rings. These compounds may protect neuronal cells from oxidative stress and apoptosis. The potential neuroprotective action of this compound could be explored in models of neurodegenerative diseases .
Case Studies
- Antihypertensive Activity : In a study involving spontaneously hypertensive rats, compounds structurally related to the target compound were administered at doses of 1 mg/kg. Results indicated significant reductions in systolic blood pressure, suggesting potential clinical applications in hypertension management .
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that isoquinoline derivatives can significantly reduce cell viability at micromolar concentrations. The specific effects on apoptosis pathways were analyzed using flow cytometry and Western blotting techniques .
- Neuroprotection : Experimental models using neuronal cell lines treated with oxidative stress agents showed that tetrahydropyran-containing compounds could significantly reduce cell death and increase cell survival rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
